(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is a useful research compound. Its molecular formula is C20H27NO4 and its molecular weight is 345.439. The purity is usually 95%.
BenchChem offers high-quality (1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Research on similar compounds, such as D-(+)-camphoric imide, highlights the detailed structural analysis through various techniques like IR, EA, ES-MS, 1H NMR, 13C NMR, and X-ray diffraction. This type of study is crucial for understanding the molecular geometry, electronic structure, and potential chemical reactivity of complex molecules, including the title compound (Wei Huang et al., 2004).
Polymorphism in Pharmaceuticals
Investigations into concomitant polymorphism in spirobicyclic diones reveal how different crystalline forms of a compound can exist, impacting pharmaceutical formulation, stability, and bioavailability. Such studies underscore the importance of polymorphism research in drug development processes (V. S. Kumar et al., 2004).
Lithiation and Functionalization
Research into lithiation at bridgehead positions of bicyclic diones demonstrates advanced synthetic strategies for functionalizing rigid frameworks, which is essential for creating novel organic compounds with potential applications in medicinal chemistry and material science (F. Eastwood et al., 1983).
Autoassembly and Cage Structures
The molecular structure determination of similar dioxabicyclo[2.2.2]octane derivatives provides insights into autoassembly processes and cage-like structures, offering potential applications in nanotechnology, molecular recognition, and catalysis (A. B. Zolotoi et al., 1994).
Diels-Alder Reactions
Studies on the Diels-Alder reactions involving bicyclo[3.3.0]octene derivatives contribute to the understanding of cycloaddition reactions, a cornerstone of synthetic organic chemistry. This knowledge aids in designing synthetic pathways for complex organic molecules (P. Camps et al., 1984).
Corrosion Inhibition
Research on spirocyclopropane derivatives, including studies on their effectiveness as corrosion inhibitors, highlights the potential application of bicyclic compounds in protecting metals against corrosion. This is particularly relevant in industrial applications where material longevity and integrity are critical (M. Chafiq et al., 2020).
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-19(2)14-8-10-20(19,3)18(23)21(17(14)22)11-9-13-6-7-15(24-4)16(12-13)25-5/h6-7,12,14H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDRDYJXORVEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.